molecular formula C9H13ClF3N3 B1402531 3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-piperidine hydrochloride CAS No. 1361111-74-1

3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-piperidine hydrochloride

Cat. No. B1402531
CAS RN: 1361111-74-1
M. Wt: 255.67 g/mol
InChI Key: GJWCSWFEOUMPRY-UHFFFAOYSA-N
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Description

3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-piperidine hydrochloride, also known as 3-TFMP, is a pyrazole-based compound that has been used in a variety of scientific research applications, ranging from organic synthesis to drug discovery. The compound is synthesized from the reaction of a 5-trifluoromethyl-1H-pyrazole and a piperidine in an aqueous solution. 3-TFMP has been studied for its ability to act as a proton acceptor, as well as its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activity

  • Pyrazoline derivatives, including those with a piperidine moiety, have been synthesized and evaluated for their anticholinesterase effects, which are important in treating neurodegenerative disorders. Compounds like 1-aryl-5-[4-(piperidin-1-yl)phenyl]-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazoles showed significant inhibition of acetylcholinesterase, suggesting potential for treating conditions like Alzheimer's disease (Altıntop, 2020).

Water Solubility and Receptor Antagonism

  • Water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, modified with piperidine rings, have been developed as human A3 adenosine receptor antagonists. These compounds, such as the hydrochloride salt of a 1-(cyclohexylmethyl)piperidin-4-yl derivative, demonstrated high solubility at physiological pH and potential for intravenous infusion (Baraldi et al., 2012).

Synthesis of Chromene Derivatives

  • Research into the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles has been conducted, highlighting the versatility of this chemical structure in creating various compounds with potential industrial, biological, and medicinal properties (Martins et al., 2012).

Development of Antagonist Molecules

  • N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound structurally related to the piperidine-pyrazole class, has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor, demonstrating the potential for developing targeted therapies in neuroscience (Shim et al., 2002).

Synthesis of Novel Ligands

  • The synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the production of Crizotinib, an important anticancer drug, illustrates the critical role of piperidine-pyrazole compounds in pharmaceutical synthesis (Fussell et al., 2012).

Potential for Antiviral and Antibacterial Applications

  • 3-(5-(2,5-Dimethylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-one, a derivative of pyrazole, has shown significant antibacterial activity against pathogens like Escherichia coli and Pseudomonas Aeruginosa, suggesting the potential for antimicrobial applications (Al-ayed, 2011).

Mechanism of Action

Target of Action

The primary target of the compound 3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-piperidine hydrochloride is Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain, such as dopamine, norepinephrine, and serotonin .

Mode of Action

The compound interacts with its target, MAO-B, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels in the brain .

Biochemical Pathways

The inhibition of MAO-B affects the monoaminergic signaling pathways. The increased levels of monoamine neurotransmitters can enhance neurotransmission, which may have various downstream effects depending on the specific neurotransmitter involved .

Pharmacokinetics

Like many other small molecule drugs, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of MAO-B and the subsequent increase in monoamine neurotransmitter levels can lead to various molecular and cellular effects. For instance, increased dopamine levels can enhance motor control and reward-related behaviors, while increased serotonin and norepinephrine levels can improve mood and anxiety .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of the drug, while the presence of certain enzymes in the liver can influence its metabolism . Additionally, genetic factors can also impact the drug’s efficacy and potential side effects .

properties

IUPAC Name

3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3.ClH/c10-9(11,12)8-4-7(14-15-8)6-2-1-3-13-5-6;/h4,6,13H,1-3,5H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWCSWFEOUMPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=NN2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Trifluoromethyl-1H-pyrazol-3-yl)-piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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